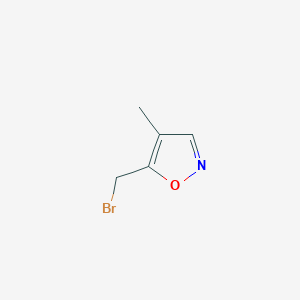

5-(Bromomethyl)-4-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKRWATUJUDOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 5-(Bromomethyl)-4-methylisoxazole

An In-depth Technical Guide to Bromomethyl-Methylisoxazole Isomers: Properties, Reactivity, and Applications

Senior Application Scientist Note: This technical guide addresses the inquiry for 5-(Bromomethyl)-4-methylisoxazole. An extensive search of chemical literature and commercial databases reveals a lack of available information for this specific isomer. Therefore, this guide has been structured to provide an in-depth analysis of the closely related, well-documented, and synthetically crucial isomers: 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-methylisoxazole . These compounds are of significant interest to researchers in medicinal chemistry and drug development, and the principles of their reactivity and application are broadly representative of this chemical class.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents.[1] The functionalization of the isoxazole core with reactive groups, such as the bromomethyl group, creates powerful building blocks for drug discovery. These "bromomethyl-methylisoxazole" isomers are pivotal intermediates, enabling the covalent attachment of the isoxazole moiety to other molecular fragments, thereby facilitating the rapid exploration of chemical space and the generation of novel bioactive compounds.[3] This guide provides a detailed exploration of the two primary, commercially available isomers, focusing on their chemical properties, synthetic utility, and safety considerations.

Chemical Identity and Physicochemical Properties

The isomeric position of the bromomethyl and methyl groups on the isoxazole ring significantly influences their chemical environment, though their fundamental properties are similar. The key identifiers and properties of the two most prominent isomers are summarized below.

| Property | 3-(Bromomethyl)-5-methylisoxazole | 5-(Bromomethyl)-3-methylisoxazole |

| CAS Number | 130628-75-0[4][5] | 36958-61-9[6] |

| Molecular Formula | C₅H₆BrNO[4][5] | C₅H₆BrNO[6] |

| Molecular Weight | 176.01 g/mol [4][5] | 176.01 g/mol [6][7] |

| IUPAC Name | 3-(bromomethyl)-5-methyl-1,2-oxazole[8] | 5-(bromomethyl)-3-methyl-1,2-oxazole[6] |

| Synonyms | 3-(Bromomethyl)-5-methyl-1,2-oxazole[5] | 5-(Bromomethyl)-3-methyl-1,2-oxazole[6] |

| Appearance | Not specified, likely liquid or low-melting solid | Liquid[7] |

| SMILES | CC1=CC(CBr)=NO1[4][5] | Cc1cc(CBr)on1[7] |

| InChI Key | ASGJFGPILHALRC-UHFFFAOYSA-N[5] | DMUJLHLWCUMHRT-UHFFFAOYSA-N[7] |

Synthesis and Mechanistic Considerations

The synthesis of bromomethyl-methylisoxazoles typically involves the selective bromination of the corresponding dimethylisoxazole precursor. A common and effective method is radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The selectivity of bromination (i.e., which methyl group is functionalized) is a key challenge and is often dictated by the specific reaction conditions and the electronic nature of the isoxazole ring.

Caption: General workflow for the synthesis of bromomethyl-methylisoxazoles.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of these isomers lies in the high reactivity of the bromomethyl group.[3] The carbon atom of the CH₂Br group is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.

The Sₙ2 Reaction Pathway

The bromine atom is an excellent leaving group, and the primary nature of the carbon center minimizes steric hindrance, creating an ideal scenario for a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][9] This pathway allows for the efficient and stereospecific introduction of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The reaction proceeds with an inversion of configuration if the carbon were chiral.[10]

Caption: Generalized Sₙ2 reaction workflow for bromomethyl-methylisoxazoles.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a detailed, step-by-step methodology for the synthesis of a 3-(aminomethyl)-5-methylisoxazole derivative, a common transformation in drug discovery.

Objective: To synthesize a 3-(aminomethyl)-5-methylisoxazole derivative via Sₙ2 reaction.

Methodology Rationale: This procedure utilizes a common organic base, triethylamine (TEA), to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation and subsequent deactivation of the amine nucleophile. Acetonitrile is selected as the solvent due to its polar aprotic nature, which is ideal for facilitating Sₙ2 reactions. The aqueous workup is designed to effectively remove byproduct salts and excess reagents.[3]

Materials:

-

3-(Bromomethyl)-5-methylisoxazole (1.0 eq)

-

Primary or secondary amine of choice (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the desired amine (1.2 eq) and anhydrous acetonitrile.

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 3-(Bromomethyl)-5-methylisoxazole (1.0 eq) in a minimum amount of anhydrous acetonitrile.

-

Add the 3-(Bromomethyl)-5-methylisoxazole solution dropwise to the stirring amine solution over 10-15 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final 3-(aminomethyl)-5-methylisoxazole derivative.

Applications in Research and Drug Development

The isoxazole moiety is a "privileged" structure in medicinal chemistry, and these bromomethylated isomers are key to unlocking its potential.[11] They serve as versatile starting materials for a range of therapeutic targets.

-

Antibiotics: Derivatives are crucial intermediates in the synthesis of sulfonamide antibiotics, such as sulfamethoxazole.[3] The isoxazole ring mimics a portion of p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

-

Oncology: The isoxazole scaffold is integral to the design of novel therapeutics targeting cancer.[3] For instance, derivatives of 3,5-dimethylisoxazole have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are promising targets in hematologic cancers.[12]

-

Neuroscience: Bromination of the methyl group on the isoxazole ring is a key step in the synthesis of various AMPA receptor agonists, which are critical tools for studying glutamatergic neurotransmission and have potential applications in treating neurological disorders.[3]

-

General Scaffolding: The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the creation of large compound libraries for high-throughput screening to identify new drug leads.[3]

Caption: Logical workflow from a building block to a drug candidate.

Safe Handling and Storage

Bromomethyl-methylisoxazole isomers are reactive and hazardous chemicals that require strict safety protocols.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (conforming to EN 166 or NIOSH standards).[13][16]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[13][16]

Handling and Storage:

-

Handling: Handle in a well-ventilated place, such as a fume hood.[16] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Recommended storage is often under an inert atmosphere at 2-8°C.[4] Keep away from incompatible materials such as bases, amines, and reducing agents.[15]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[13]

Conclusion

While specific data on this compound remains elusive, its isomers, particularly 3-(Bromomethyl)-5-methylisoxazole, are demonstrably powerful and versatile reagents in organic synthesis and medicinal chemistry. Their utility is centered on the reactivity of the bromomethyl group, which provides a reliable handle for constructing more complex molecules with potential therapeutic value. A thorough understanding of their properties, reactivity, and handling requirements is essential for any researcher aiming to leverage the privileged isoxazole scaffold in the development of novel chemical entities.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]

- 4. 130628-75-0|3-(Bromomethyl)-5-methylisoxazole|BLD Pharm [bldpharm.com]

- 5. 3-(Bromomethyl)-5-methylisoxazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 5-(Bromomethyl)-3-methylisoxazole | CAS 36958-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.nl [fishersci.nl]

- 14. echemi.com [echemi.com]

- 15. fishersci.ca [fishersci.ca]

- 16. echemi.com [echemi.com]

- 17. file.bldpharm.com [file.bldpharm.com]

Safety data sheet (SDS) for 5-(Bromomethyl)-4-methylisoxazole handling

Technical Safety Guide: 5-(Bromomethyl)-4-methylisoxazole Handling

Executive Summary & Chemical Identity

This guide defines the operational safety envelope for This compound (CAS: 37924-85-9). Unlike standard reagents, this compound combines the volatility of a low-molecular-weight halide with the high reactivity of a benzylic-type electrophile.

The Core Risk: This molecule is a potent alkylating agent . The bromine atom, situated on a methyl group attached to an electron-deficient isoxazole ring, is highly labile. It readily undergoes

| Property | Data / Prediction | Operational Implication |

| CAS Number | 37924-85-9 | Unique identifier for inventory tracking. |

| Physical State | Low-Melting Solid / Oil | Treat as a liquid for vapor control; may liquefy at ambient temps. |

| Reactivity | High (Electrophile) | Moisture sensitive; hydrolyzes to HBr (corrosive gas). |

| Odor | Pungent / Acrid | Do not rely on odor for detection (olfactory fatigue). |

| Storage | 2–8°C, Dark, Inert Gas | Prevents autocatalytic decomposition via HBr formation. |

Comprehensive Hazard Assessment (GHS & Mechanism)

GHS Classification

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Lachrymator).

Mechanism of Toxicity

The danger lies in the bromomethyl group (-CH₂Br) .

-

Alkylation: Upon contact with tissue, the methylene carbon is attacked by nucleophilic residues (e.g., cysteine thiols, lysine amines) in cellular proteins.

-

HBr Release: Hydrolysis on mucosal surfaces (eyes/lungs) releases hydrobromic acid (HBr), causing immediate chemical burns and pulmonary edema.

-

Lachrymatory Effect: Activation of TRPA1 ion channels in sensory nerves triggers intense tearing and pain, even at ppm concentrations.

Engineering Controls & The "Barrier Strategy"

Do not rely solely on PPE.[1] The primary defense is containment .

Primary Containment (Engineering)

-

Fume Hood: Mandatory. Face velocity must be >100 fpm (0.5 m/s) .

-

Weighing: Never weigh on an open bench. Use a Vented Balance Enclosure or, if unavailable, the "tarred vial" method inside the hood (tare vial outside

add solid inside hood -

Traps: If using a vacuum line (rotary evaporator), install a KOH/NaOH trap between the pump and the condenser to neutralize liberated HBr vapors.

Personal Protective Equipment (PPE)

-

Gloves (Critical): Standard nitrile gloves offer insufficient protection against alkyl bromides (breakthrough < 5 mins).

-

Protocol:Double Gloving.

-

Inner Layer: 4 mil Nitrile (dexterity).

-

Outer Layer:Silver Shield® (Laminate) or Viton® (Chemical barrier).

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g.

-

Respiratory: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Operational Protocol: Synthesis & Handling

This workflow ensures the compound is never exposed to the open lab environment.

Safe Handling Workflow

Figure 1: Closed-loop handling process to minimize operator exposure.

Step-by-Step Procedure

-

Equilibration: Remove the container from the fridge and let it warm to room temperature inside a desiccator before opening. This prevents water condensation, which hydrolyzes the C-Br bond.

-

Solubilization: Avoid handling the neat solid/oil if possible. Prepare a stock solution (e.g., in DCM or THF) immediately upon opening. Handling a dilute solution reduces vapor pressure risks.

-

Reaction Monitoring: Do not pull aliquots for TLC/LCMS without quenching them first.

-

Sampling: Take 10 µL reaction mixture

quench into 100 µL Methanol/Amine mixture in a vial

-

-

Decontamination of Glassware: Rinse all contaminated glassware with the Quenching Solution (see Section 5) before removing it from the fume hood for washing.

Emergency Response & Decontamination

The "Kill" Chemistry (Quenching)

Alkyl halides must be chemically destroyed, not just diluted.

-

Quenching Solution: 10% Sodium Thiosulfate (

) in water OR 5% Ammonium Hydroxide (

Spill Response Decision Matrix

Figure 2: Decision logic for spill containment. Note that "Major" spills outside a hood require immediate evacuation due to lachrymatory potential.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776304, 3-(Bromomethyl)-5-methylisoxazole. (Used as primary analog for hazard data). Link

-

Sigma-Aldrich (2024). Safety Data Sheet: 5-(Bromomethyl)-3-methylisoxazole. (Source for GHS H-statements and storage class). Link

-

Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. (Protocol for handling alkylating agents). Link

- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory.

-

ECHEMI (2025). this compound Physical Properties. Link

Sources

Stability of bromomethyl isoxazoles under ambient conditions

An In-depth Technical Guide: Stability of Bromomethyl Isoxazoles Under Ambient Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of Reactivity

Bromomethyl isoxazoles are a class of heterocyclic compounds that have garnered significant attention as versatile building blocks in medicinal chemistry and materials science.[1] Their utility stems from the presence of a highly reactive bromomethyl group attached to the isoxazole core, a feature that allows for facile nucleophilic substitution and the construction of more complex molecular architectures.[2][3] This very reactivity, however, is a double-edged sword. The lability of the carbon-bromine bond makes these compounds inherently susceptible to degradation under ambient conditions, posing a significant challenge for their synthesis, purification, handling, and long-term storage.

This guide serves as a technical resource for professionals working with bromomethyl isoxazoles. It moves beyond simple handling instructions to provide a deeper understanding of the chemical principles governing their stability. By elucidating the primary degradation pathways and offering field-proven protocols, this document aims to empower researchers to maintain the integrity of these valuable reagents, ensuring the reliability and reproducibility of their experimental outcomes.

Part 1: Understanding the Inherent Reactivity of the Scaffold

The stability of a bromomethyl isoxazole is not merely a matter of external conditions; it is fundamentally dictated by its intrinsic electronic structure. The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, exerts a powerful influence on the attached bromomethyl group.

-

Electronic Activation: The isoxazole ring is electron-withdrawing, which polarizes the C-Br bond of the neighboring methyl group. This polarization, coupled with the ability of the aromatic ring to stabilize charge, makes the bromide ion an excellent leaving group. The resulting carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) is stabilized, rendering the bromomethyl group highly susceptible to attack by even weak nucleophiles.[4]

-

Analogy to Benzylic Halides: The reactivity of a bromomethyl isoxazole is analogous to that of a benzylic halide. This high reactivity is precisely what makes it a potent alkylating agent and a valuable synthetic intermediate, but it also forms the basis of its instability.[5]

The practical consequence is that these molecules are primed to react with a variety of common laboratory nucleophiles, including water, alcohols, and amines.

Part 2: Key Environmental Factors Governing Stability

While intrinsically reactive, the rate and extent of degradation of bromomethyl isoxazoles are profoundly influenced by their immediate environment. Understanding and controlling these factors are critical to preserving their chemical integrity.

Moisture: The Ubiquitous Culprit

Atmospheric moisture is arguably the most significant threat to the stability of bromomethyl isoxazoles under ambient conditions. The reaction, a simple hydrolysis, converts the reactive starting material into the corresponding and often less useful hydroxymethyl isoxazole.

-

Mechanism of Hydrolysis: The reaction proceeds via nucleophilic substitution, where a water molecule attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. This process releases hydrobromic acid (HBr) as a byproduct, which can further catalyze the degradation of other molecules.

While many isoxazole cores are stable, some can undergo base-catalyzed ring opening. For instance, studies on the drug leflunomide, which contains an isoxazole ring, demonstrated that the ring is stable at acidic and neutral pH but decomposes at basic pH, with the degradation being significantly faster at higher temperatures (37°C vs. 25°C).[6] This highlights the importance of avoiding basic conditions during workup and storage.

Light: The Photochemical Pathway

The isoxazole ring itself is photosensitive. The weak N-O bond is susceptible to cleavage under UV irradiation.[7] This process can initiate a cascade of rearrangements, often proceeding through a high-energy azirine intermediate, which can ultimately isomerize to the more stable oxazole.[7][8] While specific studies on the photostability of bromomethyl isoxazoles are not abundant, the known photochemistry of the isoxazole core suggests that exposure to direct sunlight or other sources of UV radiation should be strictly avoided.[9]

Temperature: The Kinetic Accelerator

As with most chemical reactions, the rate of degradation of bromomethyl isoxazoles is temperature-dependent. Elevated ambient temperatures provide the necessary activation energy to overcome the reaction barrier for hydrolysis and other decomposition pathways. Therefore, storing these compounds at reduced temperatures is a critical and effective strategy for slowing kinetic degradation and extending shelf life.[10]

Part 3: Visualizing the Primary Degradation Pathway

To provide a clear mechanistic understanding, the following diagram illustrates the most common degradation pathway for a generic bromomethyl isoxazole under ambient conditions: hydrolysis.

Part 4: Protocols for Handling, Storage, and Stability Assessment

Adherence to rigorous protocols is essential for mitigating the risks of degradation. The following procedures represent best practices derived from an understanding of the compound's chemical liabilities.

Protocol 1: Recommended Handling and Storage

This protocol is designed to minimize exposure to detrimental environmental factors.

-

Atmosphere: Always handle and store bromomethyl isoxazoles under an inert atmosphere (e.g., nitrogen or argon). This prevents contact with atmospheric moisture.[11]

-

Temperature: Store containers in a refrigerator or freezer (-20°C is recommended for long-term storage). Ensure the container is tightly sealed.[12] Before opening, allow the container to warm completely to room temperature to prevent condensation of moisture onto the cold solid.

-

Light: Store in amber vials or otherwise protect from light to prevent potential photochemical degradation.[13]

-

Dispensing: Use dry glassware and syringes. Dispense the required amount quickly and immediately reseal and re-purge the container with inert gas.

-

Purity: Be aware that some synthetic routes may use reagents like propargyl bromide.[14][15] Ensure the final product is thoroughly purified, as residual reagents or synthetic byproducts can affect stability.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and nucleophiles.[10]

Protocol 2: Experimental Workflow for Stability Assessment

This self-validating workflow allows researchers to determine the stability of a specific bromomethyl isoxazole derivative under their own laboratory's ambient conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the bromomethyl isoxazole at a known concentration (e.g., 1 mg/mL) in an appropriate anhydrous solvent (e.g., acetonitrile for LC-MS analysis or a deuterated solvent like CDCl₃ for NMR analysis).

-

Aliquoting: Distribute the stock solution into multiple vials, ensuring each vial for a specific condition has a consistent volume.

-

Time-Zero Analysis: Immediately take one aliquot for analysis. This serves as the baseline (T=0) reference, confirming the initial purity and concentration.

-

Exposure to Conditions:

-

Control Group: Store a set of vials under ideal conditions (e.g., sealed under nitrogen, protected from light at room temperature).

-

Test Groups: Expose other sets of vials to various ambient conditions (e.g., open to the atmosphere in the dark, open to the atmosphere on a lab bench with typical light exposure).

-

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), take one vial from each condition group and analyze its contents via the chosen analytical method (LC-MS or ¹H NMR).

-

Data Interpretation: Compare the results from the test groups to the control group and the T=0 sample. Quantify the percentage of the remaining bromomethyl isoxazole and identify the major degradation products. The appearance of a new peak corresponding to the hydroxymethyl derivative is a strong indicator of hydrolysis.

Part 5: Summary of Stability Characteristics

While quantitative kinetic data is scarce and highly substrate-dependent, the literature provides qualitative insights into the stability of bromomethyl isoxazoles. The following table summarizes these characteristics.

| Factor | Condition | Effect on Stability | Primary Degradation Product(s) | Mitigation Strategy | References |

| Moisture/Water | Presence of H₂O (atmospheric or solvent) | High Risk. Rapid degradation via hydrolysis. | Hydroxymethyl isoxazole, HBr | Store and handle under inert atmosphere (N₂/Ar); use anhydrous solvents. | [6][11] |

| pH | Basic conditions (e.g., residual base from workup) | High Risk. Can accelerate hydrolysis and potentially catalyze isoxazole ring-opening. | Hydroxymethyl isoxazole, ring-opened products. | Ensure neutral or slightly acidic conditions during purification and storage. | [6] |

| Light | UV or prolonged, direct sunlight exposure | Moderate Risk. Potential for photolytic C-Br bond cleavage or isoxazole ring rearrangement. | Oxazole isomers, radical species. | Store in amber vials or protect from light. | [7][8][9] |

| Temperature | Elevated ambient temperatures (>25°C) | Moderate Risk. Accelerates the rate of all degradation pathways. | Same as above, formed more quickly. | Store refrigerated or frozen. | [10][12] |

| Nucleophiles | Amines, alcohols, thiols | High Risk. These compounds are designed to react readily with nucleophiles. | Corresponding substituted products. | Avoid contact; use non-nucleophilic solvents and reagents where possible. | [4] |

Conclusion

Bromomethyl isoxazoles are powerful synthetic intermediates whose value is directly tied to their reactivity. This inherent reactivity necessitates a proactive and informed approach to their handling and storage. By understanding the primary degradation pathways—hydrolysis, photolysis, and nucleophilic attack—and by implementing rigorous protocols to control exposure to moisture, light, and elevated temperatures, researchers can effectively preserve the integrity of these reagents. Treating bromomethyl isoxazoles not as simple shelf chemicals but as reactive intermediates to be handled with care is the key to unlocking their full potential in the synthesis of novel molecules for drug discovery and beyond.

References

-

Zana, A., et al. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect. Available at: [Link]

-

Wikipedia. (n.d.). Isoxazole. Available at: [Link]

-

Chalyk, B. A., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]

-

Khan, I. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]

-

Svadla, J., et al. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

-

Singh, A. K., & Kumar, D. (1987). Mechanistic studies on the photochemical reactions of isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Louisiana State University. (2012). Standard Operating Procedure: Reactive Chemicals. Available at: [Link]

-

van de Stolpe, A., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2001). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.

-

Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]

-

Anis'kov, A. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol. Molecules. Available at: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

- 3. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole - Wikipedia [en.wikipedia.org]

- 8. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. lsu.edu [lsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Strategic Utilization of 5-(Bromomethyl)-4-methylisoxazole in GABAergic Ligand Design

Topic: Role of 5-(Bromomethyl)-4-methylisoxazole in GABA Agonist Research Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

In the high-stakes domain of neuropharmacology, the isoxazole scaffold serves as a critical bioisostere for the carboxylic acid moiety of γ-aminobutyric acid (GABA). This compound represents a specialized electrophilic intermediate used primarily to synthesize sterically demanding GABA analogs.

Its most significant application is in the synthesis of 4-Methylmuscimol , a probe compound used to map the steric tolerance of the GABA_A receptor's orthosteric binding site. Unlike the potent agonist Muscimol, derivatives synthesized from this 4-methylated scaffold often exhibit reduced affinity, providing essential negative control data that delineates the spatial constraints of the receptor's

Chemical Architecture & Mechanistic Rationale

The Isoxazole Bioisostere

The 3-hydroxyisoxazole moiety (present in Muscimol and Gaboxadol) mimics the carboxylate of GABA but possesses distinct electronic properties that influence blood-brain barrier (BBB) permeability and receptor kinetics.

-

GABA: Flexible, zwitterionic, poor BBB penetration.

-

Isoxazole Analogs: Rigidified, defined tautomeric states, improved CNS bioavailability.

The Role of the 4-Methyl Group

The this compound scaffold introduces a methyl group at the 4-position of the heterocyclic ring. In the context of the GABA_A receptor:

-

Steric Probe: The 4-methyl group protrudes into the receptor's binding pocket.

-

Affinity Modulation: Research indicates that this substitution typically causes a steric clash with the receptor residues (specifically involving the arginine "flip" mechanism in the binding pocket), drastically reducing affinity compared to the unsubstituted parent (Muscimol).

-

Selectivity: This scaffold is used to synthesize ligands that differentiate between GABA_A receptor subtypes or to create low-affinity partial agonists for crystallographic studies.

Synthetic Utility: From Intermediate to Ligand

The core utility of this compound lies in its reactive bromomethyl group, which serves as a "soft" electrophile for installing the amine pharmacophore required for GABA mimicry.

Core Reaction Pathway

The transformation of the bromomethyl intermediate into a functional GABA agonist (or probe) typically follows a nucleophilic substitution pathway.

Target Molecule: 4-Methylmuscimol (5-aminomethyl-3-hydroxy-4-methylisoxazole). Note: The starting material for the agonist must eventually possess a 3-hydroxyl group. If the user's starting material is this compound (lacking 3-OH), it serves as a precursor for non-acidic analogs or requires subsequent ring functionalization.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the conversion of the bromomethyl scaffold into the active amine via the Azide method (high yield, standard protocol).

Caption: Figure 1. Synthetic workflow for converting the bromomethyl electrophile into the primary amine pharmacophore via azide substitution.

Experimental Protocol: Amination of the Bromomethyl Scaffold

Objective: Install the primary amine functionality at the 5-position to mimic the nitrogen of GABA. Safety Warning: Bromomethyl isoxazoles are potent alkylating agents and lachrymators. Handle in a fume hood with double nitrile gloves.

Protocol: Azidation and Reduction

Phase 1: Azidation (Nucleophilic Substitution)

-

Reagents: this compound (1.0 eq), Sodium Azide (NaN

, 1.2 eq), DMF (Anhydrous). -

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve the isoxazole substrate in dry DMF (0.5 M concentration).

-

Add NaN

carefully (solid addition). -

Stir at room temperature for 4–6 hours. Note: Heating is rarely required and increases safety risks with azides.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) for disappearance of the bromide.

-

-

Workup: Dilute with water, extract with Et

O (x3). Wash organics with brine, dry over MgSO

Phase 2: Staudinger Reduction (Azide

Amine)

-

Reagents: Crude Azide intermediate, Triphenylphosphine (PPh

, 1.1 eq), THF/Water (10:1). -

Procedure:

-

Dissolve crude azide in THF.

-

Add PPh

in portions. Gas evolution (N -

Stir for 2 hours, then add water (to hydrolyze the phosphinimine).

-

Stir overnight at room temperature.

-

-

Purification: Acidify to pH 2 with 1M HCl (extracts amine into aqueous phase). Wash organic phase (removes PPh

O) with ether. Basify aqueous phase to pH 10 with NaOH. Extract amine into DCM. -

Validation:

H NMR should show the disappearance of the CH

Pharmacological Context & Data Analysis

The primary value of the 4-methyl derivative is comparative. By measuring the loss of affinity caused by the 4-methyl group, researchers map the "tightness" of the receptor pocket.

Table 1: Comparative Affinity Data (GABA_A Receptor)

Data synthesized from structure-activity relationship (SAR) studies involving Muscimol analogs.

| Compound | Structure | Role | IC | Relative Potency |

| Muscimol | 5-aminomethyl-3-ol | Full Agonist | ~5–20 nM | 1.0 (Reference) |

| 4-Methylmuscimol | 4-Me-5-aminomethyl-3-ol | Steric Probe | > 50,000 nM | < 0.001 |

| THIP (Gaboxadol) | Bicyclic isoxazole | Partial Agonist | ~100–300 nM | 0.1 |

Interpretation: The dramatic loss of potency (>1000-fold) in the 4-methyl analog confirms that the region adjacent to the C4 position of the isoxazole ring faces a sterically restricted domain within the GABA binding site (likely the

DOT Diagram: Pharmacophore Logic

Visualizing why the 4-methyl group kills activity.

Caption: Figure 2. Mechanistic basis for the reduced affinity of 4-methylated isoxazoles. The 4-Me group physically obstructs correct ligand orientation.

References

-

Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects. Journal of Medicinal Chemistry.

-

Frølund, B., et al. (2005). 4-Substituted Analogues of the GABA_A Agonist Muscimol: Synthesis and Pharmacology. European Journal of Medicinal Chemistry.

-

Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.

-

Mortensen, M., et al. (2010). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABA_A receptors.[2] Journal of Physiology.

Sources

Methodological & Application

Technical Application Note: Synthesis of Muscimol and 4-Methyl Analogs via 5-(Bromomethyl)isoxazoles

[1][2][3]

Strategic Overview & Retrosynthesis

Muscimol (Agaryn) is a potent, selective orthosteric agonist for the GABA_A receptor.[2] Its zwitterionic nature and isoxazole core present specific synthetic challenges, particularly regarding ring stability under basic conditions and purification of the highly polar final product.

The synthesis from a 5-(bromomethyl) precursor represents a "Late-Stage Functionalization" strategy.[1][2][3] The core transformation is a nucleophilic substitution of the bromide with a nitrogen source (amination), followed by deprotection (if applicable).[1]

Retrosynthetic Logic

-

Disconnection: C-N bond formation at the 5-methyl position.[1][2][3]

-

Precursor: 5-(Bromomethyl)-isoxazole derivative.[1][2][3][4]

Reaction Pathway Diagram

The following logic map visualizes the parallel pathways for Native Muscimol and the 4-Methyl Analog.[1][2][3]

Figure 1: Divergent synthetic pathways based on the 4-substitution of the starting material.

Critical Analysis of the Starting Material[2][3]

The "4-Methyl" Constraint

The user-specified starting material, This compound , contains a methyl group at the C4 position.[1][2][3]

-

Chemical Implication: The C4-Methyl bond is metabolically and synthetically stable under standard conditions.[1][2][3] It cannot be easily removed to yield native Muscimol.[2][3]

-

Outcome: Following the protocols below with this specific material will yield 4-methyl-5-(aminomethyl)isoxazole .[1][2][3]

-

Application: This analog is valuable for Structure-Activity Relationship (SAR) studies, specifically probing the steric tolerance of the GABA_A receptor binding pocket.[2][3]

The "Native" Precursor

To synthesize Native Muscimol , the standard starting material is 3-bromo-5-(bromomethyl)isoxazole (or the 3-alkoxy variant).[1][2][3] The 3-bromo group serves as a masked hydroxyl group, converted later via acid hydrolysis.[2][3]

Protocol A: Amination of 5-(Bromomethyl)isoxazoles

Objective: Convert the 5-bromomethyl group (-CH2Br) to a 5-aminomethyl group (-CH2NH2).[1][2][3] Applicability: Valid for both this compound and 3-bromo-5-(bromomethyl)isoxazole.[1][2][3]

Method Selection

-

Method 1: Methanolic Ammonia (Direct). High throughput, simpler workup, but risk of secondary amine formation (dimerization).[1][2]

-

Method 2: Delépine Reaction (Hexamine). High specificity, produces primary amines exclusively, milder conditions.[2][3] (Recommended for high purity) .

Detailed Protocol: The Delépine Reaction

This method avoids the formation of secondary amines (dimers) which are difficult to separate from the zwitterionic product.[2]

Reagents & Equipment[1][3][4][5][6][7][8][9]

-

Substrate: this compound (1.0 eq)

-

Reagent: Hexamethylenetetramine (Hexamine) (1.1 eq)[1][2][3]

-

Hydrolysis Agent: Conc. Hydrochloric Acid (HCl) / Ethanol[1][2][3]

-

Equipment: Reflux condenser, inert gas (N2) line, vacuum filtration.[2][3]

Step-by-Step Procedure

-

Quaternary Salt Formation:

-

Dissolve this compound (10 mmol) in 20 mL of Chloroform.[1][2][3]

-

Add Hexamethylenetetramine (11 mmol, 1.54 g) in one portion.

-

Stir the mixture at Room Temperature for 4–12 hours.

-

Observation: A white precipitate (the hexaminium salt) will form.[1][2]

-

Isolation: Filter the precipitate, wash with cold chloroform (2 x 10 mL), and dry under vacuum.

-

-

Acid Hydrolysis (Cleavage):

-

Suspend the dried hexaminium salt in a mixture of Ethanol (20 mL) and Conc. HCl (5 mL).

-

Heat to Reflux (approx. 78°C) for 2–4 hours.

-

Mechanism:[1][2][3][4][6][7][9][10][11] The acid cleaves the formaldehyde fragments, releasing the primary amine as the hydrochloride salt.[2]

-

Workup: Cool the reaction to 0°C. Filter off the precipitated ammonium chloride (byproduct). Concentrate the filtrate to dryness under reduced pressure.

-

-

Result:

Protocol B: 3-Position Hydrolysis (For Native Muscimol)

Note: This step is required ONLY if you are synthesizing Native Muscimol from a 3-Bromo or 3-Methoxy precursor.[1][2][3] If using the user's 4-methyl starting material (assuming 3-H), this step may be skipped or adapted if a 3-protecting group is present.[1][2][3]

Objective: Convert the 3-Bromo or 3-Methoxy group to the 3-Hydroxyl (Enol) required for Muscimol activity.[1][2][3]

Reagents

-

Substrate: 3-Bromo-5-(aminomethyl)isoxazole (from Protocol A).[1][2][3]

-

Reagent: 33% HBr in Acetic Acid (or 48% aqueous HBr).

Procedure

Purification: Isolation of the Zwitterion

Muscimol and its analogs are zwitterions (internal salts).[1][2] Standard silica chromatography is often ineffective.[2] Ion Exchange Chromatography is the industry standard for isolation.[2]

| Parameter | Specification |

| Resin | Dowex 50W-X8 (Strong Cation Exchanger) |

| Loading Form | H+ form |

| Eluent A | Distilled Water (removes neutral impurities/salts) |

| Eluent B | 2M Ammonium Hydroxide (NH4OH) |

| Detection | Ninhydrin Stain (Purple spot) |

Workflow:

-

Load the crude HBr salt (dissolved in water) onto the column.[2]

-

Elute with 2M NH4OH . The basic ammonia deprotonates the amine, releasing the free zwitterion.

-

Lyophilize (freeze-dry) to obtain the pure product as a white/tan powder.

Safety & Toxicology

-

Ibotenic Acid Risk: If synthesizing via Ibotenic acid decarboxylation (alternative route), be aware that Ibotenic acid is a neurotoxin (excitotoxin).[1][2][3]

-

Muscimol Potency: Muscimol is a potent psychoactive compound (hallucinogen/sedative).[1][2][3] Handle with full PPE (gloves, mask, fume hood).[2]

-

Reagent Safety: HBr in Acetic Acid is extremely corrosive and fumes heavily.[1][2][3] Use only in a well-ventilated fume hood.[2]

References

-

Pevarello, P., & Varasi, M. (1992).[2] "An Improved Synthesis of Muscimol." Synthetic Communications, 22(13), 1939-1948.[1][2][3] Link[1][2][3]

- Key Insight: Describes the 1,3-dipolar cycloaddition route and subsequent deprotection, serving as the modern standard.

-

Nakamura, N. (1992).[1][2] "Direct Phenylation of Isoxazoles Using Palladium Catalysts: Synthesis of 4-Phenylmuscimol." Chem. Pharm.[2] Bull., 40(7), 1755-1759.[1][2][3] Link

- Key Insight: Validates the synthesis of 4-substituted muscimol analogs, relevant to the user's 4-methyl starting m

-

Gagneux, A. R., et al. (1965).[2][3] "Synthesis of Muscimol." Tetrahedron Letters, 6(25), 2081-2084.[1][2][3] Link[1][2][3]

-

Key Insight: The foundational paper establishing the chemical structure and initial synthetic routes.[2]

-

-

Krogsgaard-Larsen, P., et al. (1979).[2][3] "Muscimol Analogues. Synthesis of Isomuscimol." Acta Chemica Scandinavica, B33, 294-298.[2][3] Link

- Key Insight: Discusses the structural requirements for GABA agonist activity and the synthesis of aminomethyl-isoxazolols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Desmethyl Macrolides: Synthesis and Evaluation of 4-Desmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Muscimole [erowid.org]

- 9. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

Alkylating Amines with Isoxazole Bromides: A Detailed Guide to Reaction Conditions and Protocols

For Immediate Release

[City, State] – [Date] – Synthesizing N-substituted isoxazoles is a critical step in the development of numerous pharmaceutical agents and functional materials. The alkylation of amines with isoxazole bromides presents a versatile and powerful method for creating these crucial C-N bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing reaction conditions and detailed protocols for this important transformation. We will delve into the mechanistic underpinnings of the primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation—offering field-proven insights to optimize these reactions for enhanced efficiency and yield.

Introduction: The Significance of N-Isoxazolyl Amines

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The ability to append various amine functionalities to the isoxazole ring through C-N bond formation is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides the theoretical and practical framework for successfully navigating the alkylation of amines with isoxazole bromides.

Mechanistic Pathways and Strategic Considerations

The choice of synthetic strategy for coupling amines with isoxazole bromides is dictated by the electronic nature of the isoxazole ring, the nucleophilicity and steric bulk of the amine, and the desired functional group tolerance. Three primary mechanistic pathways are generally employed:

-

Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, particularly when the isoxazole ring is activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method that employs a palladium catalyst with specialized phosphine ligands to couple a broad range of amines and aryl halides, including isoxazole bromides.

-

Copper-Catalyzed Ullmann Condensation: A classic cross-coupling reaction that has seen a modern resurgence with the development of ligand-assisted protocols, allowing for milder reaction conditions.

The following sections will explore each of these methods in detail, providing both the "why" and the "how" for their successful implementation.

Visualizing the Reaction Pathways

To better understand the transformations discussed, the following diagrams illustrate the core mechanisms.

Caption: The SNAr mechanism for amine alkylation of isoxazole bromides.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

I. Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful, often metal-free, method for the amination of isoxazole bromides. Its success is highly dependent on the electronic properties of the isoxazole ring.

Causality Behind Experimental Choices

-

Substrate Activation: The isoxazole ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups (EWGs) at positions ortho or para to the bromide leaving group. For isoxazoles, the inherent electron-withdrawing nature of the nitrogen atom can facilitate this reaction, and additional EWGs like a nitro group at the 5-position dramatically increase reactivity.[1][2][3]

-

Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. In some cases, "green" solvents like water can be highly effective, sometimes showing an "on-water" effect that enhances reaction rates.[4][5]

-

Base Selection: A base is typically required to neutralize the HBr generated during the reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or even milder bases like KF are commonly used.[4][5] The choice of base can be critical to avoid side reactions with sensitive functional groups.

-

Temperature: Reaction temperatures can vary widely, from room temperature for highly activated substrates to elevated temperatures for less reactive systems. Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to cleaner products and higher yields in shorter reaction times.[6][7][8][9][10]

Self-Validating System: A Protocol for SNAr of 5-Nitro-3-bromoisoxazole

This protocol provides a robust method for the amination of a highly activated isoxazole bromide.

Materials:

-

5-Nitro-3-bromoisoxazole

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add 5-nitro-3-bromoisoxazole (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add acetonitrile (10 mL) to the flask.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). For less reactive amines, the reaction mixture can be heated to reflux.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(5-nitroisoxazol-3-yl)amine.

Expected Outcome: This reaction typically proceeds in good to excellent yields, especially with primary and secondary aliphatic amines.[1][2][3]

II. Palladium-Catalyzed Buchwald-Hartwig Amination

For isoxazole bromides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination offers a powerful alternative. This reaction has a broad substrate scope and high functional group tolerance.[11][12][13]

Causality Behind Experimental Choices

-

Catalyst System: The choice of palladium precursor and ligand is crucial. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The ligands are typically bulky, electron-rich phosphines such as BINAP, Xantphos, or specialized Buchwald ligands (e.g., XPhos, SPhos). These ligands facilitate both the oxidative addition of the isoxazole bromide to the Pd(0) center and the subsequent reductive elimination of the aminated product.[11][14]

-

Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or more active catalyst systems.[11]

-

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Self-Validating System: A Protocol for Buchwald-Hartwig Amination of 3-Bromoisoxazole

This protocol provides a general procedure for the palladium-catalyzed amination of a simple isoxazole bromide.

Materials:

-

3-Bromoisoxazole

-

Amine (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and 3-bromoisoxazole (1.0 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Outcome: This method is generally effective for a wide range of primary and secondary amines, including anilines and aliphatic amines, providing moderate to high yields.

III. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a cost-effective alternative to palladium-catalyzed methods. While traditional Ullmann reactions required harsh conditions, modern protocols using ligands allow for milder and more efficient transformations.[15]

Causality Behind Experimental Choices

-

Copper Source: Copper(I) salts, such as CuI or CuBr, are the most common catalysts. In some cases, copper(0) or copper(II) salts can also be effective.

-

Ligand: The addition of a ligand is often crucial for achieving high yields under mild conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids, like L-proline, have proven to be effective in accelerating the reaction.[16]

-

Base: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The base not only deprotonates the amine but also participates in the catalytic cycle.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used. However, ligand-assisted protocols can often be performed in lower-boiling solvents like toluene or dioxane.

Self-Validating System: A Protocol for Ullmann Condensation of 3-Bromo-5-phenylisoxazole

This protocol outlines a ligand-assisted Ullmann coupling.

Materials:

-

3-Bromo-5-phenylisoxazole

-

Amine (1.5 equivalents)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous DMSO

-

Reaction vial with a screw cap

Procedure:

-

To a reaction vial, add CuI (0.1 mmol), L-proline (0.2 mmol), K₂CO₃ (2.0 mmol), 3-bromo-5-phenylisoxazole (1.0 mmol), and the amine (1.5 mmol).

-

Add anhydrous DMSO (5 mL).

-

Seal the vial and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Outcome: This method is particularly useful for the arylation of amines and can provide good yields, even with some sterically hindered substrates.

Data Summary: A Comparative Overview

The following table provides a general comparison of the three methods for the alkylation of amines with isoxazole bromides. The actual yields and optimal conditions will vary depending on the specific substrates used.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | None (or base-catalyzed) | Palladium/Phosphine Ligand | Copper/Ligand |

| Substrate Scope | Requires activated isoxazoles (with EWGs) | Broad scope for various isoxazoles and amines | Good scope, particularly for aryl amines |

| Typical Solvents | DMSO, DMF, CH₃CN, Water | Toluene, Dioxane, THF | DMSO, DMF, NMP, Toluene |

| Typical Bases | K₂CO₃, Cs₂CO₃, KF | NaOtBu, LHMDS, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Typical Temp. | Room Temp. to Reflux | 80-120 °C | 100-160 °C (milder with ligands) |

| Advantages | Metal-free, simple conditions | High functional group tolerance, broad scope | Cost-effective catalyst |

| Limitations | Limited to activated substrates | Cost of catalyst and ligands, air-sensitive | Can require higher temperatures, substrate-dependent |

Experimental Workflow Visualization

The general workflow for these amination reactions can be visualized as follows:

Caption: A generalized experimental workflow for the amination of isoxazole bromides.

Conclusion

The alkylation of amines with isoxazole bromides is a versatile and essential transformation in modern organic synthesis. The choice between SNAr, Buchwald-Hartwig amination, and Ullmann condensation depends on a careful consideration of the substrate's electronic and steric properties, as well as the desired reaction conditions. By understanding the underlying principles and following robust protocols, researchers can efficiently synthesize a diverse range of N-substituted isoxazoles for applications in drug discovery and materials science. This guide provides a solid foundation for achieving success in these critical C-N bond-forming reactions.

References

Sources

- 1. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. abap.co.in [abap.co.in]

- 10. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

Application Notes & Protocols: A Strategic Guide to the Synthesis of Ibotenic Acid Analogs via Isoxazole Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria mushrooms, serves as a powerful pharmacological tool due to its potent agonist activity at glutamate receptors.[1][2] Its structure, a conformationally-restricted analog of the neurotransmitter glutamate, has inspired the synthesis of a vast library of analogs, including the seminal compound AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which was instrumental in defining a major subtype of ionotropic glutamate receptors (AMPARs).[3][4] This guide provides a detailed technical overview and robust protocols for the synthesis of ibotenic acid analogs, leveraging the isoxazole heterocycle as a stable, versatile, and strategically crucial intermediate. We will explore the logic behind this synthetic approach, from the construction of the isoxazole core to its ultimate transformation into the target α-amino acid.

The Isoxazole Strategy: A Retrosynthetic Perspective

The power of using an isoxazole intermediate lies in its unique chemical nature. The isoxazole ring is an aromatic system, rendering it relatively stable to a variety of reaction conditions, which permits the manipulation and installation of complex functional groups.[5][6] However, it also contains a labile N-O bond, which can be selectively cleaved under reductive conditions to unmask a β-amino enone or a related 1,3-dioxygenated species—a perfect precursor for an α-amino acid.[6][7][8] This "masked functionality" approach makes the isoxazole a highly effective linchpin in the synthesis of these complex neurochemicals.

A general retrosynthetic analysis reveals the core logic: the target α-amino acid is disconnected back to a functionalized isoxazole, which in turn can be traced back to simple, readily available precursors for a [3+2] cycloaddition reaction.

Caption: Retrosynthetic analysis of Ibotenic Acid Analogs.

Core Synthesis: Constructing the Isoxazole Ring

The most prevalent and versatile method for constructing the polysubstituted isoxazole core is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[9][10][11] This reaction is highly efficient and allows for significant variation in the substituents at the 3- and 5-positions of the isoxazole ring by simply changing the nitrile oxide and alkyne components.

Protocol 2.1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, which is immediately trapped by an alkyne to form the isoxazole ring. This one-pot procedure is efficient and avoids the isolation of the potentially unstable nitrile oxide intermediate.[12]

Materials:

-

Substituted Aldoxime (1.0 eq)

-

Substituted Terminal Alkyne (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the aldoxime (1.0 eq) in the chosen solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. This step converts the aldoxime to the corresponding hydroximoyl chloride.

-

Cycloaddition: To the reaction mixture, add the terminal alkyne (1.1 eq).

-

Nitrile Oxide Generation: Slowly add triethylamine (1.5 eq) dropwise to the mixture at room temperature. The base promotes the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

| Reactant Class | Example | Product Position | Rationale for Use |

| Aldoxime | Benzaldehyde Oxime | R³-substituent | Source of the C3 carbon and its substituent. Readily prepared from aldehydes. |

| Alkyne | Phenylacetylene | R⁵-substituent | Provides the C4 and C5 carbons and the R⁵ substituent. Wide commercial availability. |

The Key Transformation: From Isoxazole to Amino Acid

The strategic conversion of the stable isoxazole ring into the final amino acid is the cornerstone of this synthetic approach. This is typically achieved in two main stages: alkylation to introduce the amino acid backbone followed by reductive ring opening.

Protocol 3.1: Synthesis of an Isoxazole-Containing Malonic Ester

This protocol utilizes a classic malonic ester synthesis to build the α-amino acid framework onto the isoxazole core. This example is tailored for synthesizing an AMPA analog, starting from a 5-(chloromethyl)isoxazole intermediate.[13][14]

Materials:

-

5-(Chloromethyl)-3-methoxy-isoxazole (1.0 eq)

-

Diethyl acetamidomalonate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol (EtOH)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol.

-

Deprotonation: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the 5-(chloromethyl)-3-methoxy-isoxazole (1.0 eq) dropwise to the enolate solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude diethyl 2-acetamido-2-((3-methoxyisoxazol-5-yl)methyl)malonate.

-

Purification: Purify the product via flash column chromatography.

Protocol 3.2: Reductive Ring Opening and Deprotection to Yield the Amino Acid

This final step involves the hydrolytic cleavage of the ester and amide groups, decarboxylation, and the crucial reductive cleavage of the isoxazole's N-O bond to reveal the 3-hydroxy group characteristic of ibotenic acid analogs.

Materials:

-

Isoxazole-malonate derivative from Protocol 3.1 (1.0 eq)

-

Aqueous Hydrobromic Acid (HBr, 48%)

-

Palladium on Carbon (Pd/C, 10 wt. %) or Raney Nickel

-

Hydrogen Gas (H₂)

-

Methanol or Ethanol

Procedure:

-

Hydrolysis & Decarboxylation: Reflux the isoxazole-malonate derivative in 48% aqueous HBr for 4-8 hours. This harsh acidic condition hydrolyzes the esters and the acetamide, and promotes decarboxylation to yield the intermediate α-amino-3-methoxy-5-isoxazolepropionic acid.

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude amino acid hydrobromide salt can often be purified by recrystallization.

-

Reductive N-O Cleavage: Dissolve the purified intermediate in a suitable solvent like methanol. Add the hydrogenation catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir vigorously under a hydrogen atmosphere (typically 1-4 atm) for 12-24 hours at room temperature.[15]

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield the final ibotenic acid analog as the hydrobromide salt.

Sources

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Glutamate and aspartate agonists structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Regulation of the Synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Subunit GluA1 by Carnitine Palmitoyltransferase 1C (CPT1C) in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 13. Isoxazole amino-acids as glutamic acid agonists. Synthesis of some analogues and homologues of ibotenic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst [morressier.com]

Strategic Incorporation of Isoxazole Moieties into Peptides: Bioisosteric Rationale and Synthetic Protocols

[1]

Abstract

The isoxazole ring is a privileged scaffold in peptidomimetic drug design, serving as a robust trans-amide bond isostere. Its incorporation into peptide backbones restricts conformational flexibility, enhances metabolic stability against proteases, and improves oral bioavailability. This Application Note details two distinct methodologies for introducing isoxazole moieties: the Building Block Approach (pre-synthesis of isoxazole amino acids) and the On-Resin Assembly (1,3-dipolar cycloaddition). Protocols provided are optimized for standard Fmoc-SPPS (Solid Phase Peptide Synthesis) workflows.

Scientific Rationale: The Isoxazole Bioisostere[2]

The 1,2-oxazole (isoxazole) ring mimics the geometry and electronic distribution of the peptide bond while eliminating the hydrolytically labile amide linkage.

-

Geometric Mimicry: The distance between the C(3) and C(5) substituents in an isoxazole ring (~3.8 Å) closely approximates the

to -

Electronic Properties: The ring nitrogen acts as a hydrogen bond acceptor, similar to the amide carbonyl oxygen. However, the lack of a hydrogen bond donor (unlike the amide NH) alters solvation penalties, often improving membrane permeability.

-

Metabolic Stability: The aromatic heterocycle is impervious to standard peptidases, significantly extending the plasma half-life of the parent peptide.

Comparative Properties Table

| Feature | Native Peptide Bond (Amide) | Isoxazole Isostere | Impact on Drug Design |

| Geometry | Planar, cis/trans rotamers | Planar, rigid fixed geometry | Constrains conformation; reduces entropy penalty upon binding. |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N) only | Modulates solubility; potential to improve permeability. |

| Proteolytic Stability | Low (susceptible to proteases) | High (aromatic ring) | Increases in vivo half-life. |

| Chemical Stability | Hydrolyzable | Stable to acid/base | Compatible with standard SPPS cleavage conditions (TFA). |

Strategic Approaches to Synthesis

Two primary strategies exist for incorporating isoxazoles.[1][2][3][4] The choice depends on the position of the modification and the required library diversity.

DOT Diagram: Method Selection Decision Tree

Figure 1: Decision tree for selecting the optimal synthetic strategy based on reagent availability and library requirements.

Protocol A: The Building Block Approach

Best for: Scale-up, internal modifications, and sequences requiring high purity.

This method treats the isoxazole moiety as a standard amino acid. The challenge lies not in the SPPS, but in the reduced nucleophilicity of the isoxazole amine and the reduced reactivity of the isoxazole carboxylic acid.

Reagents Required[1][6][7][8][9][10][11][12]

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[5]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC. Avoid HBTU/HCTU for isoxazole couplings due to lower reactivity.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Protocol

-

Resin Preparation:

-

Swell resin (0.1 mmol scale) in DCM (3 x 5 min) and DMF (3 x 5 min).

-

Deprotect Fmoc (20% piperidine/DMF, 2 x 10 min). Wash thoroughly with DMF.

-

-

Coupling the Fmoc-Isoxazole-OH (Carboxylic Acid Activation):

-

Note: Isoxazole carboxylic acids are electron-deficient and less reactive.

-

Dissolve Fmoc-Isoxazole-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Reaction Time: Shake for 2–4 hours at room temperature.

-

Monitoring: Perform a micro-cleavage LC-MS check. The Kaiser test may be unreliable due to the heteroatom nature.

-

-

Deprotection of Isoxazole-Amine:

-

Treat with 20% piperidine/DMF (2 x 15 min).

-

Critical: Isoxazole amines are weak bases and poor nucleophiles. The deprotection rate is standard, but the subsequent coupling is difficult.

-

-

Coupling the Next Amino Acid (Acylation of Isoxazole Amine):

-

Challenge: The amine on the isoxazole ring is significantly less nucleophilic than a standard

-amine. -

Activation: Use symmetrical anhydrides or highly active esters.

-